molecular formula C16H16N2O2 B12937411 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline

2-(5,6-Dimethoxy-1H-indol-1-yl)aniline

Cat. No.: B12937411
M. Wt: 268.31 g/mol
InChI Key: XRUVZGRZJSUIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6-Dimethoxy-1H-indol-1-yl)aniline is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features an indole ring substituted with an aniline group and two methoxy groups at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethoxy-1H-indol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,6-Dimethoxy-1H-indol-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Dimethoxy-1H-indol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5 and 6 positions can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(5,6-dimethoxyindol-1-yl)aniline

InChI

InChI=1S/C16H16N2O2/c1-19-15-9-11-7-8-18(14(11)10-16(15)20-2)13-6-4-3-5-12(13)17/h3-10H,17H2,1-2H3

InChI Key

XRUVZGRZJSUIIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2C3=CC=CC=C3N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.